N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide is a complex organic compound that features a benzothiazole ring, a phenyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the benzothiazole intermediate.
Formation of the Carbamothioyl Group: This step involves the reaction of the benzothiazole-phenyl intermediate with thiocarbamoyl chloride under basic conditions.
Cyclopentanecarboxamide Formation: The final step is the coupling of the carbamothioyl intermediate with cyclopentanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress or inflammatory pathways.
Pathways Involved: It may modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway or the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in various chemical syntheses.
Palladium(II) acetate: A palladium compound used as a catalyst in organic reactions.
Uniqueness
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide is unique due to its complex structure, which combines multiple functional groups and rings, providing it with distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H21N3OS2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C21H21N3OS2/c1-13-6-11-17-18(12-13)27-20(23-17)15-7-9-16(10-8-15)22-21(26)24-19(25)14-4-2-3-5-14/h6-12,14H,2-5H2,1H3,(H2,22,24,25,26) |
InChI Key |
RKVFIFJSVRKEIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4CCCC4 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.